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Compound of Interest

Compound Name:
3-Formamido-4-methylpentanoic

acid

Cat. No.: B13339860

Get Quote

Executive Summary
3-Formamido-4-methylpentanoic acid (CAS: 1341482-31-2) is a non-proteinogenic

-amino acid derivative.[1][2][3][4] Structurally, it is the

-formylated analog of

-leucine (3-amino-4-methylpentanoic acid).[1] This compound represents a critical building
block in the synthesis of peptidomimetics—specifically

-peptides designed to resist proteolytic degradation—and serves as a transition-state mimic in
the development of metalloprotease inhibitors.[1]

Its significance lies in two core properties:

The

-Amino Backbone: Provides metabolic stability and unique secondary structures
(helices/sheets) distinct from
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-peptides.[1]

The

-Formyl Moiety: Acts as a bioisostere for transition states in enzymatic hydrolysis or as a
specific ligand for formyl peptide receptors (FPRs) involved in immunological chemotaxis.[1]

Chemical Identity & Physicochemical Properties[1]
[5][6][7][8][9][10]
Nomenclature and Identification
The compound is formally derived from the homologation of Valine or the isomerization of

Leucine.[1]

Parameter Data

IUPAC Name 3-Formamido-4-methylpentanoic acid

Common Synonyms

-Formyl-

-leucine;

-Formyl-3-amino-4-methylpentanoic acid

CAS Number
1341482-31-2 (Racemic); 1604427-90-8 ((3S)-

isomer)

Molecular Formula

C

H

NO

Molecular Weight 159.18 g/mol

SMILES CC(C)C(NC=O)CC(=O)O

Structural Isomerism
The compound exhibits two forms of isomerism critical for analytical characterization:
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Stereoisomerism: The C3 carbon is chiral.[1] The (3S) isomer is derived from L-Valine via

Arndt-Eistert homologation, while the (3R) isomer is the product of human leucine 2,3-

aminomutase.[1]

Amide Rotamerism: The

-formyl group exhibits restricted rotation around the C-N bond, existing as an equilibrium of
cis (E) and trans (Z) rotamers.[1] This is observable in NMR spectra as split peaks (approx.
80:20 ratio in DMSO-

).[1]

Physicochemical Profile[1]
Physical State: White to off-white crystalline solid.[1]

Solubility: Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water; insoluble in non-

polar solvents (Hexane).[1]

pKa (Calculated): Carboxyl group: ~4.8.[1]

LogP: ~0.9 (Moderate lipophilicity due to the isobutyl side chain).[1]

Synthetic Methodologies
The synthesis of 3-Formamido-4-methylpentanoic acid generally follows a two-stage

workflow: construction of the

-amino acid backbone followed by

-formylation.

Synthesis Workflow (Arndt-Eistert Homologation)
The most robust route to the enantiopure backbone is the Arndt-Eistert homologation of

-protected L-Valine.[1] This method inserts a methylene group (-CH

-) adjacent to the carbonyl, converting the

-amino acid to a
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-amino acid with retention of configuration.[1]

Protocol Steps:

Activation: React

-Boc-L-Valine with isobutyl chloroformate to form the mixed anhydride.

Diazotization: Treat with diazomethane to generate the

-diazoketone.[1]

Wolff Rearrangement: Silver benzoate-catalyzed rearrangement in the presence of

water/dioxane yields

-Boc-

-leucine.[1]

Deprotection: Removal of the Boc group (TFA/DCM).[1]

Formylation: Reaction of the free

-amino acid with a formylating agent (e.g., acetic formic anhydride or ethyl formate).[1]

Visualization of Synthetic Pathway
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Figure 1: Synthetic route from L-Valine to 3-Formamido-4-methylpentanoic acid via Arndt-

Eistert homologation.

Analytical Characterization
Nuclear Magnetic Resonance (NMR)
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Researchers must be aware of the rotameric splitting induced by the formyl group.[1]

1H NMR (DMSO-

):

Formyl Proton (-CHO): Distinct singlets at

8.0 ppm (major rotamer) and

7.8 ppm (minor rotamer).[1]

Amide Proton (-NH): Broad doublets around

8.2 ppm.[1]

Backbone: The diastereotopic protons at C2 appear as multiplets due to the adjacent

chiral center at C3.[1]

Mass Spectrometry[1]
Method: LC-MS (ESI).[1]

Observed Ion: [M+H]

= 160.2 m/z; [M-H]

= 158.2 m/z.[1]

Fragmentation: Loss of CO (28 Da) from the formyl group is a common fragmentation

pathway in MS/MS.[1]

Biological & Pharmaceutical Applications[1][10]
Peptidomimetics and Protease Resistance
Incorporation of 3-Formamido-4-methylpentanoic acid into peptide chains creates

-peptides.[1] Unlike natural
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-peptides, these backbones are not recognized by standard proteolytic enzymes (peptidases),
significantly extending the half-life of therapeutic candidates in plasma.[1]

Enzyme Inhibition (Aminopeptidases)
The compound serves as a structural analog to the transition state of leucine-derived

substrates.[1]

Mechanism: The

-formyl group can coordinate with the active site zinc ion in metalloproteases (e.g., Leucine
Aminopeptidase), while the isobutyl side chain occupies the hydrophobic S1 pocket.[1]

Relevance: Derivatives of this scaffold are investigated as inhibitors for Bestatin-sensitive

aminopeptidases, which are targets in cancer immunotherapy and pain management.[1]

Bacterial Chemotaxis
-formylated peptides are hallmark signatures of bacterial protein synthesis.[1] Receptors on
mammalian neutrophils (FPR1, FPR2) detect these motifs to initiate immune responses.[1] 3-
Formamido-4-methylpentanoic acid derivatives can act as agonists or antagonists at these
receptors, modulating inflammation.[1]

Biological Signaling Pathway
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Figure 2: Pharmacological interactions and downstream effects of the compound.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.sigmaaldrich.com/US/en/product/bidepharmatech/bdph9c0224d7
https://www.sigmaaldrich.com/US/en/product/bidepharmatech/bdph9c0224d7
https://www.sigmaaldrich.com/US/en/product/bidepharmatech/bdph9c0224d7
https://www.sigmaaldrich.com/US/en/product/bidepharmatech/bdph9c0224d7
https://www.sigmaaldrich.com/US/en/product/bidepharmatech/bdph9c0224d7
https://www.sigmaaldrich.com/US/en/product/bidepharmatech/bdph9c0224d7
https://www.benchchem.com/product/b13339860/docs?utm_src=pdf-body#3-formamido-4-methylpentanoic-acid-structural-characterization-and-synthetic-utility
https://www.benchchem.com/product/b13339860/docs?utm_src=pdf-body#3-formamido-4-methylpentanoic-acid-structural-characterization-and-synthetic-utility
https://www.sigmaaldrich.com/US/en/product/bidepharmatech/bdph9c0224d7
https://www.benchchem.com/product/b13339860/docs?utm_src=pdf-body-img#3-formamido-4-methylpentanoic-acid-structural-characterization-and-synthetic-utility
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13339860?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Formylation of -Leucine
Objective: Synthesis of 3-Formamido-4-methylpentanoic acid from 3-amino-4-

methylpentanoic acid.

Reagents:

3-Amino-4-methylpentanoic acid (1.0 eq)

Acetic Anhydride (2.5 eq)[1]

Formic Acid (98%, 3.0 eq)[1]

THF (Anhydrous)[1]

Procedure:

Preparation of Mixed Anhydride: In a dry flask, cool Acetic Anhydride (2.5 eq) to 0°C.

Dropwise add Formic Acid (3.0 eq). Stir at 55°C for 2 hours to generate acetic formic

anhydride in situ. Cool back to room temperature.

Reaction: Dissolve 3-Amino-4-methylpentanoic acid in anhydrous THF. Add the prepared

acetic formic anhydride solution dropwise.

Incubation: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (stain with

ninhydrin; disappearance of free amine).[1]

Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in

EtOAc and wash with 1N HCl (to remove unreacted amine) and Brine.

Purification: Dry the organic layer over Na

SO

, filter, and concentrate. Recrystallize from EtOAc/Hexanes to yield the target formamido
acid.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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